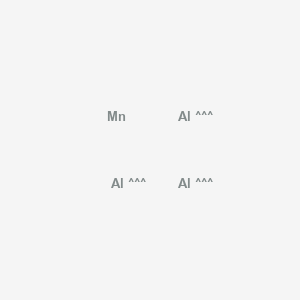

铝锰化合物 (3:1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of aluminum-manganese alloys involves controlled methods to achieve desired compositions and phases. Kono (1958) discovered a new hexagonal close-packed phase and a metastable tetragonal ferromagnetic phase in the manganese-aluminum system, highlighting the conditions necessary for their formation and their thermal and magnetic properties (Kono, 1958).

Molecular Structure Analysis

The molecular structure of aluminum-manganese compounds varies with their composition and treatment. Balaev et al. (2013) investigated the structural, microstructural, and magnetic properties of aluminum-manganese oxide, revealing a ferrimagnet structure with a Curie point of 26 K, indicating the compound's intricate structural and magnetic characteristics (Balaev et al., 2013).

Chemical Reactions and Properties

Chemical reactions and properties of aluminum-manganese alloys depend significantly on their composition and processing. Research by Přibil and Veselý (1971) developed a complexometric determination of aluminum in the presence of manganese, demonstrating the intricate chemical behaviors and the role of manganese in influencing aluminum's reactivity (Přibil & Veselý, 1971).

Physical Properties Analysis

The physical properties, including density, melting point, and electrical conductivity, are critical for the application of aluminum-manganese compounds. The addition of aluminum can refine the microstructure of magnesium-manganese alloys, improving tensile yield strength due to grain boundary strengthening, solid solution strengthening, and precipitation hardening behaviors (Yu et al., 2017).

Chemical Properties Analysis

Aluminum-manganese alloys' chemical properties, such as corrosion resistance and chemical stability, are enhanced by the formation of protective oxide layers and the selective dissolution of manganese. Chen et al. (2020) found that manganese's addition to aluminum enhances corrosion resistance by facilitating the formation of a denser, thinner oxide layer, indicating the beneficial effects of manganese on aluminum's chemical properties (Chen et al., 2020).

科学研究应用

铸铁的改进

人们发现,铝、铜和锰可以改善铸铁的结构、机械性能和摩擦学性能 . 这些元素的合金化作用产生了以珠光体为基体并伴随有微量马氏体和残余奥氏体的组织结构 . 铸铁组织结构中马氏体的存在提高了它的耐磨性 .

中锰钢的机械性能增强

研究表明,在中锰钢中添加铝会影响相变、微观组织和机械性能 . 在 790 °C 下进行再结晶退火处理后,含 2.5% 铝(质量分数)的钢材展现出最佳的拉伸性能组合,包括 982.5 MPa 的抗拉强度、42.96% 的伸长率,以及抗拉强度×总伸长率大于 42 GPa% .

耐腐蚀性

铝和锰的化学成分的微小变化会影响低锰钢和中锰高强度钢的耐腐蚀性 . 这使得它成为需要高耐腐蚀性材料的应用的宝贵化合物。

高强度金属材料

铝锰化合物在高强度金属材料的开发中备受青睐 . 这些化合物被用于制造先进高强度钢 (AHSS),这些钢材因其优异的强度和延展性平衡而得到全球范围内的开发 .

汽车工业

作用机制

Target of Action

The primary target of the compound “Aluminum, compd. with manganese (3:1)” is the formation of intermetallic phases . These phases contain a different crystallographic structure than either aluminum or manganese by itself .

Mode of Action

The compound interacts with its targets by combining aluminum and manganese to form these intermetallic phases . This results in increased metallic bonding within the intermetallic phase of AlMn, which enhances its strength and chemical resistance .

Biochemical Pathways

The compound affects the biochemical pathways related to cellular antioxidant defense mechanisms . Both aluminum and manganese carry out their metabolic activities via blood flow and tissue oxygenation .

Pharmacokinetics

The pharmacokinetic properties of “Aluminum, compdIt’s known that the compound forms various intermediate phases , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a stronger and chemically resistant material . Each percent of manganese increases the strength of the compound by about 42 MPa.

Action Environment

The action of “Aluminum, compd. with manganese (3:1)” can be influenced by environmental factors such as temperature . For instance, different isothermal sections have been reported in the temperature range of 1100-620 °C, depicting new ternary phases . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

安全和危害

Aluminum is a silvery-white, malleable, ductile, odorless metal . It has a boiling point of 4221°F and a freezing point/melting point of 1220°F . The specific gravity is 2.70 . Manganese is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system .

未来方向

Aluminium–manganese alloys are used in applications with low strength requirements and also in chemical and food-related environments due to their corrosion resistance . They are processed into beverage cans and is generally referred to as the packaging material used . It is used for apparatus and pipes in the chemical industry, for roof cladding, wall coverings, pressure vessels, roller shutters, roller doors, and heat exchangers .

属性

InChI |

InChI=1S/3Al.Mn |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTUTSCEYJYKPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Mn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065291 |

Source

|

| Record name | Aluminum, compd. with manganese (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.88266 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12253-13-3 |

Source

|

| Record name | Aluminum, compd. with manganese (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)